molecular formula C19H18N2O6S B4959717 Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4959717
M. Wt: 402.4 g/mol
InChI Key: SAEYZIWSKWETMU-UHFFFAOYSA-N
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Description

Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a thiophen-2-ylcarbonyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, and can be carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease processes, making it a potential candidate for the treatment of various conditions .

Industry

Industrially, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Methyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophen-2-ylcarbonyl group, in particular, enhances its potential as a bioactive molecule .

Properties

IUPAC Name

methyl 4-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-10-15(18(23)26-3)16(21-19(24)20-10)11-6-7-12(13(9-11)25-2)27-17(22)14-5-4-8-28-14/h4-9,16H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYZIWSKWETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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